3,3,5-Trimethylmorpholine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,3,5-trimethylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-4-9-5-7(2,3)8-6;/h6,8H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEFIIHXKKIREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219376-79-9 | |
| Record name | 3,3,5-trimethylmorpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3,3,5 Trimethylmorpholine Hydrochloride
De Novo Synthesis Pathways
The construction of the 3,3,5-trimethylmorpholine (B3186052) ring system from acyclic precursors can be achieved through several de novo synthetic strategies. These methods primarily involve the formation of the core morpholine (B109124) structure through cyclization reactions, followed by or incorporating derivatization and alkylation steps.
Cyclization Strategies for Morpholine Ring Formation
The cornerstone of morpholine synthesis is the cyclization of an appropriate amino alcohol precursor. For 3,3,5-trimethylmorpholine, a plausible precursor would be 2-amino-2,4-dimethylpentan-1-ol (B3237420). The gem-dimethyl group at the C3 position and the methyl group at the C5 position of the target morpholine originate from this precursor.
A general and widely applicable method for the formation of the morpholine ring is the reaction of a 1,2-amino alcohol with a two-carbon electrophile, which forms the remaining C-O and C-C bonds of the ring. One common approach involves the use of reagents like 2-chloroethanol (B45725) or ethylene (B1197577) oxide. However, more contemporary and efficient methods have been developed.
A notable strategy involves the use of ethylene sulfate (B86663) as a dielectrophile in a one- or two-step process with a 1,2-amino alcohol. This method is advantageous due to the use of inexpensive reagents and often proceeds with high yields. The initial step is an S(_N)2 reaction to form a monoalkylation product, which then undergoes intramolecular cyclization upon treatment with a base to yield the morpholine ring.
Another powerful technique for morpholine ring construction is the intramolecular cyclization of unsaturated amino alcohols. For instance, palladium-catalyzed carboamination reactions of O-allyl ethanolamines with aryl or alkenyl halides have been shown to produce substituted morpholines with good yields and stereocontrol. While not directly leading to the trimethyl substitution pattern, this methodology highlights the potential for transition-metal-catalyzed approaches in constructing the morpholine core.
More recently, photocatalytic methods have emerged as a powerful tool for organic synthesis. A photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of morpholines from readily available starting materials, offering access to complex substitution patterns, including tri- and tetra-substituted morpholines. acs.org
| Cyclization Strategy | Key Reagents/Catalysts | General Applicability | Representative Example (Similar Structures) |
| Reaction with Ethylene Sulfate | 1,2-amino alcohol, Ethylene sulfate, tBuOK | Broad applicability for various substituted morpholines. | Synthesis of various substituted morpholines from 1,2-amino alcohols. |
| Palladium-Catalyzed Carboamination | Pd(OAc)(_2), P(2-furyl)(_3), NaOtBu | Synthesis of cis-3,5-disubstituted morpholines. | Formation of cis-3-aryl-5-alkylmorpholines from O-allyl ethanolamines. |
| Rhodium-Catalyzed Cyclization | Rhodium catalysts | Synthesis of highly substituted morpholines from nitrogen-tethered allenols. researchgate.net | Diastereoselective synthesis of 2,5,6-trisubstituted morpholines. researchgate.net |
| Photocatalytic Annulation | Visible-light photocatalyst, Lewis acid, Brønsted acid | Access to diverse substitution patterns, including tri- and tetra-substituted morpholines. acs.org | Diastereoselective synthesis of 2-aryl morpholines. acs.org |
Derivatization and Alkylation Reactions (e.g., N-Alkylation)
Once the morpholine ring is formed, or in some cases, on a precursor molecule, derivatization and alkylation reactions can be employed to achieve the desired substitution pattern. In the context of 3,3,5-trimethylmorpholine, if a precursor such as 3,5-dimethylmorpholine (B170313) were synthesized first, subsequent N-alkylation would not be necessary as the nitrogen atom in the final product is a secondary amine. However, N-alkylation is a crucial reaction for the synthesis of a wide variety of N-substituted morpholine derivatives.
The N-alkylation of morpholines is commonly achieved by reacting the secondary amine with an alkyl halide in the presence of a base. More sustainable methods have also been developed, such as the use of alcohols as alkylating agents catalyzed by transition metals like copper-nickel oxides or iridium and ruthenium complexes. nih.govchemicalbook.com For example, the N-methylation of morpholine with methanol (B129727) can achieve high conversion and selectivity. nih.gov
In a hypothetical synthesis of 3,3,5-trimethylmorpholine, if a synthetic route yielded an N-protected intermediate, a deprotection step would be necessary to obtain the final secondary amine, which can then be converted to the hydrochloride salt.
Stereoselective Synthesis and Chiral Control
The 3,3,5-trimethylmorpholine molecule possesses a chiral center at the C5 position. Therefore, the synthesis of enantiomerically pure or enriched forms, such as the (S)- or (R)-enantiomers, requires stereoselective synthetic methods.
Enantioselective Approaches to Specific Stereoisomers (e.g., (S,S)- and (R,R)-forms)
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 3,3,5-trimethylmorpholine, this would involve creating the C5 stereocenter with a specific configuration.
One general approach to enantiomerically pure substituted morpholines involves organocatalysis. For instance, an organocatalytic, enantioselective chlorination of aldehydes has been used as a key step in the synthesis of C2-functionalized morpholines. This methodology allows for the preparation of functionalized morpholines in high enantiomeric excess. While this specific example focuses on the C2 position, the principle of using chiral catalysts to induce stereoselectivity can be broadly applied.
Another strategy is the use of transition metal catalysis with chiral ligands. For example, a tandem one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation has been shown to be effective for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates.
Diastereoselective Synthesis Techniques
Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters and the goal is to control their relative configuration. While 3,3,5-trimethylmorpholine has only one stereocenter, diastereoselective methods are highly relevant in the synthesis of more complex substituted morpholines and can be adapted for the control of a single stereocenter in certain contexts.
Several diastereoselective methods for the synthesis of substituted morpholines have been reported. A photocatalytic diastereoselective annulation strategy has been shown to produce morpholines with high diastereoselectivity. acs.orgnih.gov Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols also provides access to highly substituted morpholines with excellent diastereoselectivity. researchgate.net Furthermore, a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols followed by an in situ Fe(III)-catalyzed heterocyclization has been developed for the diastereoselective synthesis of various substituted morpholines. acs.org
| Stereoselective Method | Key Features | Stereochemical Outcome | Applicability |
| Organocatalysis | Enantioselective chlorination of aldehydes. | High enantiomeric excess for C2-functionalized morpholines. | General approach for enantioselective synthesis. |
| Asymmetric Transfer Hydrogenation | Tandem hydroamination/hydrogenation of aminoalkynes. | High enantiomeric excess for 3-substituted morpholines. | Access to chiral 3-substituted morpholines. |
| Photocatalytic Annulation | Visible-light-induced cyclization. acs.orgnih.gov | High diastereoselectivity. acs.orgnih.gov | Synthesis of complex, multi-substituted morpholines. acs.orgnih.gov |
| Rhodium-Catalyzed Cyclization | Intramolecular cyclization of allenols. researchgate.net | High diastereo- and enantioselectivity. researchgate.net | Access to highly functionalized and substituted morpholines. researchgate.net |
Chiral Pool Strategies and Auxiliary-Controlled Syntheses
The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. Amino acids are common chiral pool starting materials for the synthesis of substituted morpholines. For example, enantiopure amino alcohols derived from amino acids can be used as precursors to generate enantiomerically pure cis-3,5-disubstituted morpholines.
In the context of 3,3,5-trimethylmorpholine, a chiral pool approach could start from an enantiomerically pure amino acid that can be converted into the required 2-amino-2,4-dimethylpentan-1-ol precursor with the desired stereochemistry at the carbon that will become C5.
Auxiliary-controlled synthesis involves the temporary attachment of a chiral auxiliary to an achiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This method provides another powerful tool for the synthesis of specific stereoisomers of chiral morpholines.
Catalytic Asymmetric Syntheses
The catalytic asymmetric synthesis of specifically 3,3,5-trimethylmorpholine hydrochloride is not extensively detailed in publicly available literature. However, the broader field of asymmetric synthesis of substituted morpholines offers valuable insights into potential stereoselective routes to this compound. General strategies for achieving enantiopure morpholine derivatives often rely on catalytic processes that introduce chirality in a controlled manner.
One prominent approach involves the asymmetric hydrogenation of unsaturated morpholine precursors. For instance, the use of bisphosphine-rhodium catalysts with large bite angles has proven effective in the asymmetric hydrogenation of dehydromorpholines, yielding a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). While this method has been demonstrated for 2-substituted morpholines, its adaptation for a 3,3,5-trisubstituted system like the target compound would require a suitably designed unsaturated precursor.
Another strategy employs a tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation. This method, utilizing a bis(amidate)bis(amido)Ti catalyst for hydroamination to form a cyclic imine, followed by reduction with a Noyori-Ikariya catalyst, has successfully produced chiral 3-substituted morpholines in good yields and high enantiomeric excesses (>95%). nih.gov The substrate scope of such reactions is a critical factor in determining their applicability to the synthesis of 3,3,5-trimethylmorpholine.
Furthermore, enantioselective routes to disubstituted morpholines have been developed, such as the synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. nih.gov These methods often involve the coupling of chiral building blocks derived from readily available starting materials like serinol. The principles of these syntheses could potentially be adapted to introduce the desired stereochemistry at the C5 position of the morpholine ring.
While direct catalytic asymmetric syntheses for this compound are not explicitly reported, the existing methodologies for chiral morpholine synthesis provide a strong foundation for the development of such routes. Future research may focus on the design of specific chiral catalysts and precursors tailored for the stereoselective synthesis of this particular compound.
Preparation from Precursor Molecules
Synthetic Routes from Substituted Propiophenones and Amino Alcohols
A plausible and documented synthetic pathway to this compound initiates from substituted propiophenones, specifically 3'-chloropropiophenone. This route often proceeds through the formation of an intermediate, hydroxybupropion (B195616) (a morpholinol derivative), which is then further transformed.
The synthesis of hydroxybupropion, a key precursor, can be achieved by the reaction of 2-bromo-3'-chloropropiophenone (B15139) with 2-amino-2-methyl-1-propanol (B13486). researchgate.net This reaction involves a nucleophilic substitution where the amino group of 2-amino-2-methyl-1-propanol displaces the bromine atom of the α-bromoketone. The resulting amino ketone can then undergo an intramolecular cyclization to form the morpholinol ring of hydroxybupropion.
| Starting Material | Reagent | Intermediate |
| 3'-chloropropiophenone | Bromine | 2-bromo-3'-chloropropiophenone |
| 2-bromo-3'-chloropropiophenone | 2-amino-2-methyl-1-propanol | Hydroxybupropion |
To obtain 3,3,5-trimethylmorpholine from this intermediate, a subsequent reduction step is necessary to remove the hydroxyl group at the 2-position of the morpholine ring. This transformation is detailed in the following section.
Transformations of Related Morpholinols and Bupropion (B1668061) Analogs
A significant route for the preparation of this compound involves the chemical transformation of closely related morpholinol compounds, particularly hydroxybupropion and its analogs. Hydroxybupropion, which is 2-(3'-chlorophenyl)-2-hydroxy-3,5,5-trimethylmorpholine, serves as a direct precursor.
The synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which includes the target compound, has been described starting from the corresponding 2-hydroxy-morpholine derivatives (hydroxybupropion analogues). nih.govnih.gov This transformation is achieved through a reduction reaction that removes the benzylic hydroxyl group.
A common method for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄) to first reduce the keto group of the open-chain precursor to a diol, followed by acid-catalyzed cyclization and dehydration. For instance, (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine-2-ol can be treated with NaBH₄ to form a mixture of diols. Subsequent treatment with a strong acid, such as concentrated sulfuric acid (H₂SO₄), leads to cyclization and removal of the hydroxyl group to yield (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine. nih.gov
| Precursor | Reagent(s) | Product |
| (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine-2-ol | 1. NaBH₄2. H₂SO₄ | (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine |
| (S,S)-2-(3'-fluorophenyl)-3,5,5-trimethylmorpholine-2-ol | 1. NaBH₄2. HCl in EtOH | (S,S)-2-(3'-fluorophenyl)-3,5,5-trimethylmorpholine |
This dehydroxylation step is a key transformation in converting bupropion metabolites and their synthetic analogs into the corresponding deshydroxy derivatives like 3,3,5-trimethylmorpholine.
Formation as a Product of Chemical Transformations
Generation via Degradation Pathways of Related Pharmaceutical Compounds
This compound can be formed as a degradation product of related pharmaceutical compounds, most notably bupropion. The stability of bupropion is pH-dependent, and it is known to degrade under alkaline conditions. nih.gov
Forced degradation studies of bupropion under various stress conditions, as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, have been conducted to identify potential degradation products. nih.govomicsonline.org These studies have shown that bupropion is susceptible to degradation in alkaline hydrolytic conditions, leading to the formation of several impurities.
One of the identified degradation products is 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine, which is a known metabolite of bupropion (hydroxybupropion). nih.govomicsonline.org While the direct formation of 3,3,5-trimethylmorpholine as a primary degradation product is not explicitly detailed in all studies, the formation of its hydroxylated precursor is well-documented. It is plausible that under certain degradation conditions, further transformation of hydroxybupropion could lead to the formation of 3,3,5-trimethylmorpholine.
The degradation of bupropion in aqueous solutions follows first-order reaction kinetics and is catalyzed by hydroxide (B78521) ions on the unionized form of the drug. nih.gov The drug is most stable in aqueous solutions below pH 5. nih.gov
| Stress Condition | Identified Degradation Products of Bupropion |
| Alkaline Hydrolysis | 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine, (2,4,4-trimethyl-1,3-oxazolidin-2-yl)(3-chlorophenyl)-methanone, 1-hydroxy-1-(3-chlorophenyl)propan-2-one, 2-(3'-chlorophenyl)-3,5,5-trimethylmorphol-2-ene nih.govomicsonline.org |
Identification as a Process Impurity
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing and quality control. Impurities can arise from various sources, including the starting materials, intermediates, and degradation of the final product.
In the context of bupropion synthesis, several related substances are monitored as process impurities. While comprehensive lists of bupropion impurities are available from various suppliers of pharmaceutical reference standards, 3,3,5-trimethylmorpholine is not consistently listed as a common process-related impurity. synthinkchemicals.comsynzeal.compharmaffiliates.com
The focus of impurity profiling in bupropion manufacturing is often on byproducts of the primary synthetic route and degradation products known to form under specific conditions. For example, impurities such as deschloro bupropion hydrochloride and various isomers are often monitored. mdpi.com
However, given that 3,3,5-trimethylmorpholine can be synthesized from bupropion analogs and is structurally related to potential intermediates and degradation products, its formation as a minor or trace-level process impurity cannot be entirely ruled out. The specific synthetic route and purification methods employed in the manufacturing of bupropion would ultimately determine the impurity profile of the final drug substance. Rigorous analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are used to detect and quantify any impurities present. daicelpharmastandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR Spectroscopy for Structural Elucidation
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different proton environments within the molecule.
A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected signals, their multiplicities (splitting patterns), and integration values which correspond to the number of protons.
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| C2-H | 3.5 - 3.8 | m | 2H |
| C5-H | 2.8 - 3.1 | m | 1H |
| C6-H | 3.8 - 4.1 | m | 2H |
| C3-CH₃ | 1.2 - 1.4 | s | 6H |
| C5-CH₃ | 1.0 - 1.2 | d | 3H |
| N-H | 9.0 - 9.5 | br s | 1H |
This data is predictive and would require experimental verification.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis and Conformational Studies
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.
The carbons bonded to the heteroatoms (C2, C6, and C3, C5) would be deshielded and thus appear at a lower field. The methyl carbons would appear at a higher field (lower ppm value). Conformational studies can also be aided by ¹³C NMR, as the chair-like conformation of the morpholine ring can lead to different chemical shifts for axial and equatorial substituents.
A predicted ¹³C NMR data table is shown below:
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C2 | 65 - 70 |
| C3 | 55 - 60 |
| C5 | 50 - 55 |
| C6 | 70 - 75 |
| C3-CH₃ | 25 - 30 |
| C5-CH₃ | 15 - 20 |
This data is predictive and would require experimental verification.
Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)
To unambiguously assign all proton and carbon signals and to further investigate the compound's conformation, advanced NMR techniques are employed. 2D NMR experiments such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range proton-carbon correlations, helping to piece together the molecular structure.
Variable Temperature (VT) NMR studies could provide insights into the conformational dynamics of the morpholine ring, such as the rate of ring inversion and the preferred orientation of the methyl groups.
Mass Spectrometry (MS) Applications
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS would be used to confirm the molecular formula of the protonated molecule, [C₇H₁₅NO + H]⁺.
| Ion | Calculated m/z |
| [M+H]⁺ | 130.1226 |
This value is based on the monoisotopic masses of the constituent elements.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (the precursor ion) and analysis of the resulting fragment ions (product ions). This technique provides valuable information about the connectivity of atoms within the molecule. The fragmentation of the protonated 3,3,5-Trimethylmorpholine ion would likely involve characteristic losses of small neutral molecules or radicals.
Common fragmentation pathways for morpholine derivatives can include ring-opening reactions and cleavage adjacent to the heteroatoms. The analysis of these fragmentation patterns helps to confirm the proposed structure.
| Precursor Ion (m/z) | Major Fragment Ions (m/z) (Predicted) | Possible Neutral Loss |
| 130.12 | 115.10 | CH₃ |
| 130.12 | 100.08 | C₂H₆ |
| 130.12 | 72.08 | C₃H₇O |
This data is predictive and would require experimental verification.
Coupled Techniques (e.g., LC-MS, GC-MS) for Analysis of Complex Mixtures
Coupled or hyphenated techniques are powerful tools for the analysis of complex mixtures, combining the separation capabilities of chromatography with the detection power of mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that separates compounds based on their physicochemical properties, followed by mass detection. For morpholine and its derivatives, LC-MS is effective for determination in various matrices. researchgate.netnifc.gov.vn The technique can be adapted for this compound, likely utilizing a reversed-phase column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nifc.gov.vnsielc.com The mass spectrometer would then detect the protonated molecule of 3,3,5-Trimethylmorpholine, allowing for its quantification and confirmation in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique, particularly for volatile and thermally stable compounds. While direct analysis of the hydrochloride salt may be challenging due to its low volatility, derivatization of the morpholine nitrogen can make it amenable to GC-MS analysis. nih.govresearchgate.net For instance, morpholine can be derivatized to form N-nitrosomorpholine, which is more volatile and can be readily analyzed by GC-MS. nih.govresearchgate.net This approach provides excellent separation of components in a mixture and delivers a characteristic mass spectrum for each, which aids in structural elucidation and identification.
| Technique | Principle | Application to this compound |
| LC-MS | Separates compounds based on their interaction with a stationary and mobile phase, followed by mass analysis. | Ideal for analyzing the compound in complex matrices. The mass spectrometer would provide molecular weight information and fragmentation patterns for structural confirmation. |
| GC-MS | Separates volatile compounds in the gas phase, followed by mass analysis. | Could be used for analysis after a derivatization step to increase the volatility of the compound, enabling its separation and identification in complex mixtures. |
Chromatographic Techniques for Analysis and Purification
Chromatographic techniques are indispensable for both the analysis and purification of chemical compounds, including isomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical and chemical analysis for determining the purity of a compound and for separating isomers. eschemy.com For this compound, a reversed-phase HPLC method would likely be developed. sielc.com This would involve a C18 column and a mobile phase of acetonitrile and water with an acidic modifier to ensure good peak shape for the amine. sielc.comhelixchrom.com By monitoring the chromatogram, the presence of impurities can be detected and quantified. Furthermore, as 3,3,5-Trimethylmorpholine possesses a chiral center at the C5 position, chiral HPLC could be employed to separate its enantiomers. This would require a specialized chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification. mdpi.com
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and improved sensitivity. nifc.gov.vn For the analysis of this compound, a UPLC method would offer significant advantages over traditional HPLC, particularly for resolving closely related impurities or for high-throughput screening. The principles of separation are the same as in HPLC, but the enhanced efficiency of UPLC provides superior separation power.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. thieme.derochester.edu In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. youtube.com A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in a suitable solvent system. By comparing the spots of the reaction mixture with those of the starting materials and the expected product, the progress of the reaction can be qualitatively assessed. rochester.eduyoutube.com A combination of TLC with other chromatographic techniques like HPLC can be efficient in determining intermediate products. researchgate.net
| Technique | Primary Use | Application to this compound |
| HPLC | Purity assessment and isomer separation. | Determination of the purity of a sample and separation of potential stereoisomers using a chiral column. |
| UPLC | High-resolution separation and fast analysis. | Offers improved separation efficiency over HPLC for complex samples and high-throughput analysis. |
| TLC | Reaction monitoring. | A quick and easy way to follow the progress of the synthesis of the compound. |
Optical Methods for Chirality Assessment
The presence of a chiral center in this compound necessitates the use of optical methods to assess its chirality and enantiomeric purity.
Polarimetry is a fundamental technique used to measure the rotation of plane-polarized light by a chiral compound in solution. scielo.org.za Each enantiomer of a chiral compound will rotate the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral compound. banglajol.info For this compound, measuring the optical rotation of a solution of a known concentration would allow for the determination of its enantiomeric excess (ee) if the specific rotation of the pure enantiomer is known. scielo.org.zanih.govchemrxiv.org This technique is crucial for confirming the stereochemical identity and purity of a chiral synthesis product.
Spectroscopic and Chromatographic Characterization in Research
Spectroscopic Methods
A comprehensive review of scientific literature reveals a notable absence of specific research focused on the chiroptical properties of 3,3,5-Trimethylmorpholine (B3186052) hydrochloride. Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful tools for the stereochemical analysis of chiral molecules, yet their application to this particular compound has not been documented in available research. mtoz-biolabs.comspark904.nl However, the principles of these spectroscopic methods provide a clear framework for how they could be applied to characterize the stereochemistry of 3,3,5-Trimethylmorpholine hydrochloride.
Chiroptical spectroscopies are essential in determining the absolute configuration and conformational features of chiral compounds. psu.edu Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com For a molecule like this compound, which possesses chiral centers, its enantiomers would be expected to produce mirror-image CD spectra. This characteristic allows for the unambiguous assignment of the absolute configuration (R/S) of each stereocenter, provided that the spectra can be compared to either a known standard or to theoretical spectra generated through quantum chemical calculations. psu.edunih.gov
While no specific data tables or detailed research findings for the chiroptical analysis of this compound are currently available, the established applications of these techniques for other chiral molecules, including other substituted morpholines, underscore their potential utility in the structural elucidation of this compound. nih.govnih.gov Future research employing these methods would be crucial for a complete stereochemical characterization.
Stereochemical and Conformational Analysis of 3,3,5 Trimethylmorpholine Hydrochloride
Assignment of Absolute and Relative Configuration
The stereochemical complexity of 3,3,5-trimethylmorpholine (B3186052) hydrochloride arises from the presence of a stereocenter at the C-5 position. The carbon atom at the 3-position is not a stereocenter due to the presence of two methyl groups. Consequently, 3,3,5-trimethylmorpholine can exist as a pair of enantiomers: (R)-3,3,5-trimethylmorpholine and (S)-3,3,5-trimethylmorpholine.
The assignment of the absolute configuration (R or S) at the C-5 position would be experimentally determined using techniques such as X-ray crystallography of a single crystal of a pure enantiomer or by correlation with a chiral standard of known configuration. Spectroscopic methods like circular dichroism (CD) could also be employed to distinguish between the enantiomers.
The relative configuration in substituted morpholine (B109124) systems is often determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between protons on the ring can provide information about their dihedral angles and thus their relative spatial arrangement (cis or trans). However, in 3,3,5-trimethylmorpholine, the C-3 position lacks a proton, and the primary stereochemical question is the absolute configuration at C-5.
Diastereomeric and Enantiomeric Excess Determination
Since 3,3,5-trimethylmorpholine possesses only one stereocenter, it does not have diastereomers. Therefore, the determination of diastereomeric excess is not applicable to this compound.
The determination of enantiomeric excess (ee) is crucial for samples of 3,3,5-trimethylmorpholine hydrochloride that are not racemic. The most common method for determining the enantiomeric excess of a chiral compound is chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Other methods include the use of chiral shift reagents in NMR spectroscopy, which can induce chemical shift differences between the enantiomers, or polarimetry, which measures the rotation of plane-polarized light.
Conformational Analysis of the Six-Membered Ring
The six-membered morpholine ring in this compound is expected to adopt a chair conformation, which is the most stable conformation for six-membered heterocyclic rings.
Chair-Boat Interconversion Studies
The morpholine ring, similar to cyclohexane, can theoretically undergo a ring flip, interconverting between two chair conformations via a higher-energy boat or twist-boat intermediate. For the parent morpholine, this barrier is relatively low. In this compound, the presence of the methyl substituents would influence the energetics of this process. A gem-dimethyl group at the C-3 position introduces significant steric interactions that can affect the rate and equilibrium of the chair-chair interconversion.
Substituent Effects on Ring Conformation
The substituents on the morpholine ring play a critical role in determining its preferred conformation. In a chair conformation, substituents can occupy either axial or equatorial positions.
5-Methyl Group: The methyl group at the C-5 position will strongly prefer to be in the equatorial position to minimize steric strain. An axial methyl group would experience unfavorable 1,3-diaxial interactions with the axial protons at C-3 and the lone pair or proton on the nitrogen.
Studies on related substituted morpholines have shown that methyl groups adjacent to the oxygen or nitrogen atoms induce downfield shifts in the ¹³C NMR spectra for the carbons they are attached to and the adjacent carbons. cdnsciencepub.com For instance, in 2-methylmorpholine, the equatorial methyl group causes downfield shifts at C-2 and C-3. cdnsciencepub.com
Table 1: Predicted Substituent Orientations in the Preferred Chair Conformation of 3,3,5-Trimethylmorpholine Cation
| Substituent | Position | Predicted Orientation | Rationale |
| Methyl | C-5 | Equatorial | Minimization of 1,3-diaxial strain |
| Methyl | C-3 | Equatorial | Fixed in chair conformation |
| Methyl | C-3 | Axial | Fixed in chair conformation |
| Hydrogen | N-1 | Axial/Equatorial | Dependent on equilibrium |
Influence of Protonation on Conformation and Reactivity
Protonation of the nitrogen atom to form the hydrochloride salt has a significant impact on the conformation and electronic properties of the morpholine ring. The nitrogen atom in this compound is protonated, leading to a tetrahedral geometry.
The proton on the nitrogen can exist in either an axial or equatorial position. The preferred orientation is influenced by steric and electronic factors. In many substituted morpholinium salts, the N-H proton shows a preference for the axial position to avoid steric interactions with adjacent equatorial substituents.
Protonation of the nitrogen atom also leads to characteristic shifts in the ¹³C NMR spectrum. Generally, carbons alpha to the protonated nitrogen (C-3 and C-5 in this case) experience an upfield shift (become more shielded) due to the change in the electronic environment. cdnsciencepub.com However, exceptions can occur when these positions are substituted, where deshielding might be observed due to additional steric compression. cdnsciencepub.com
The presence of the positive charge on the nitrogen atom also influences the reactivity of the molecule. It deactivates the ring towards electrophilic attack and can affect the acidity of the ring protons.
Table 2: General ¹³C NMR Chemical Shift Effects upon N-Protonation in Morpholine Series
| Carbon Position | General Shift upon Protonation | Rationale |
| C-2, C-6 (alpha to O) | Upfield shift | Electronic effect of protonated nitrogen |
| C-3, C-5 (alpha to N) | Upfield shift (generally) | Electronic effect of protonated nitrogen |
| Substituted C-3, C-5 | Deshielding possible | Steric compression effects |
Chemical Reactivity and Mechanistic Studies of 3,3,5 Trimethylmorpholine Hydrochloride
Nucleophilic Reactivity and Substitution Reactions
The nitrogen atom of the morpholine (B109124) ring is the primary center for nucleophilic reactivity. However, in 3,3,5-Trimethylmorpholine (B3186052) hydrochloride, the nitrogen exists as a protonated ammonium (B1175870) salt, which significantly diminishes its nucleophilicity. For the nitrogen to act as a nucleophile, it would first need to be deprotonated by a base.
Once deprotonated to the free amine, the nitrogen's lone pair of electrons can participate in nucleophilic substitution reactions. The steric hindrance imposed by the axial methyl group at the 5-position and, to a lesser extent, the gem-dimethyl groups at the 3-position, would likely modulate its reactivity compared to unsubstituted morpholine. These bulky groups could impede the approach of the nitrogen to an electrophilic center, potentially slowing down the rate of SN2 reactions.
While no specific studies on 3,3,5-Trimethylmorpholine hydrochloride are available, the broader class of morpholine derivatives is known to participate in various substitution reactions.
Table 1: General Nucleophilic Substitution Reactions Involving Morpholine Derivatives
| Reaction Type | Electrophile | Product Type | General Conditions |
| Alkylation | Alkyl halides | N-Alkylmorpholinium salt | Varies |
| Acylation | Acyl chlorides | N-Acylmorpholine | Base catalyst |
| Arylation | Activated aryl halides | N-Arylmorpholine | Palladium catalysis |
It is important to emphasize that the specific conditions and outcomes for 3,3,5-Trimethylmorpholine would require experimental verification.
Reactions Involving the Amine and Ether Functionalities
The chemical behavior of this compound is primarily defined by its secondary amine (as a hydrochloride salt) and ether functional groups.
The amine functionality , in its protonated form, is largely unreactive as a nucleophile. Upon deprotonation, the resulting secondary amine can undergo a range of typical reactions, including acylation, alkylation, and formation of enamines with aldehydes or ketones. The presence of the methyl groups would introduce steric hindrance that could influence the rates and feasibility of these reactions.
The ether functionality within the morpholine ring is generally considered to be chemically inert under most conditions. Cleavage of the ether C-O bond requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. Such a reaction would lead to the opening of the morpholine ring.
Cycloaddition Reactions (in the broader context of morpholine systems)
Morpholine and its derivatives can participate in cycloaddition reactions. For instance, morpholine can act as a nucleophile in [3+2] cycloaddition reactions with suitable partners. In one documented example, morpholine participates in a defluorinative cycloaddition with gem-difluoroalkenes and organic azides to form morpholine-substituted 1,2,3-triazoles. nih.gov The reaction proceeds through an initial nucleophilic attack of the morpholine nitrogen.
For 3,3,5-Trimethylmorpholine, its participation in such reactions would be contingent on the steric accessibility of the nitrogen atom. The trimethyl substitution pattern might hinder the approach to the reacting partner, potentially requiring more forcing reaction conditions or resulting in lower yields compared to unsubstituted morpholine. No specific cycloaddition reactions involving this compound have been reported in the reviewed literature.
Degradation Kinetics and Stability Investigations in Chemical Environments
A thorough search of scientific databases reveals no specific studies on the degradation kinetics or stability of this compound. General principles of chemical stability would suggest that as a hydrochloride salt of an amine, it is likely a stable, crystalline solid.
In aqueous solutions, the stability would be pH-dependent. In acidic to neutral conditions, it would exist predominantly in its protonated, and likely more stable, form. In basic conditions, the free amine would be generated, which could be more susceptible to oxidative degradation.
For pharmaceutical compounds, stability studies are rigorously conducted under various stress conditions (e.g., heat, humidity, light, and different pH values) to establish a retest period or shelf life.
Table 2: Typical Stress Conditions for Chemical Stability Testing
| Stress Condition | Typical Parameters | Potential Degradation Pathways |
| Acidic Hydrolysis | 0.1 M HCl | Ring opening (ether cleavage) |
| Basic Hydrolysis | 0.1 M NaOH | Free amine formation, potential oxidation |
| Oxidation | H₂O₂ | Oxidation of the amine or ring carbons |
| Thermal | Elevated temperatures (e.g., 40-80°C) | Various decomposition pathways |
| Photostability | Exposure to UV/Vis light | Photolytic degradation |
Without experimental data for this compound, any discussion of its degradation profile remains speculative and based on the general behavior of related chemical structures.
Computational and Theoretical Studies
Molecular Modeling and Geometry Optimization
Molecular modeling of 3,3,5-trimethylmorpholine (B3186052) hydrochloride is initiated by constructing its three-dimensional structure. The process of geometry optimization is then employed to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. mdpi.comarxiv.org This is typically achieved using methods like molecular mechanics or quantum chemical calculations. mdpi.com
For a molecule like 3,3,5-trimethylmorpholine, the morpholine (B109124) ring is expected to adopt a chair conformation, which is generally the most stable form for six-membered heterocyclic rings. The presence of three methyl groups influences the final geometry. Two methyl groups are located at the C3 position, and one at the C5 position. The hydrochloride form indicates that the nitrogen atom is protonated.
Geometry optimization calculations, often performed using Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G*, would yield precise bond lengths and angles. researchgate.net The resulting optimized geometry would reveal the steric effects of the methyl groups on the ring's conformation.
Table 1: Predicted Geometrical Parameters for Optimized 3,3,5-Trimethylmorpholine Cation (Note: This data is predictive and based on typical values for similar structures, as specific experimental data for this compound is not readily available in the cited literature.)
| Parameter | Predicted Value |
| C-N Bond Length | ~1.47 Å |
| C-O Bond Length | ~1.43 Å |
| C-C Bond Length | ~1.53 Å |
| C-H Bond Length | ~1.09 Å |
| N-H Bond Length | ~1.02 Å |
| C-N-C Bond Angle | ~112° |
| C-O-C Bond Angle | ~111° |
| C-C-N Bond Angle | ~110° |
| C-C-O Bond Angle | ~110° |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in analyzing the electronic structure of 3,3,5-trimethylmorpholine hydrochloride. wavefun.com Methods like DFT are used to determine various electronic properties that govern the molecule's reactivity and behavior. researchgate.net
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. researchgate.net
The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface. For the protonated form of 3,3,5-trimethylmorpholine, the MEP would show a positive potential around the ammonium (B1175870) group (N-H+) and the methyl hydrogens, while a negative potential would be concentrated around the oxygen atom.
Table 2: Predicted Electronic Properties of 3,3,5-Trimethylmorpholine Cation (Note: These values are hypothetical and represent typical ranges for similar organic cations.)
| Property | Predicted Value |
| HOMO Energy | ~ -8.5 eV |
| LUMO Energy | ~ 1.5 eV |
| HOMO-LUMO Gap | ~ 10.0 eV |
| Dipole Moment | ~ 3.5 D |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. arxiv.org These simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior and the different conformations it can adopt. researchgate.net
The analysis of the simulation trajectory can provide information on the relative populations of different conformers and the energy barriers between them. This is essential for understanding how the molecule might interact with other molecules, such as biological receptors.
Prediction of Reaction Pathways and Transition States
Computational methods can be employed to predict potential reaction pathways involving this compound. This can include its synthesis or its degradation. Theoretical calculations can identify the transition states of these reactions, which are the high-energy structures that connect reactants to products. nih.gov
The synthesis of substituted morpholines can occur through various routes, and computational chemistry can help in understanding the mechanisms of these reactions. nih.govnih.gov For instance, the cyclization step in morpholine synthesis can be modeled to determine the most favorable pathway.
By calculating the activation energies for different potential reactions, it is possible to predict which reactions are more likely to occur. This information is valuable for optimizing synthetic procedures and for understanding the chemical stability of the compound. Modern methods, including neural machine translation approaches, are being developed to enhance the prediction of retrosynthetic pathways. nih.govchemrxiv.org
Structure-Activity Relationship (SAR) Insights via Computational Methods (for related morpholine derivatives)
While specific SAR studies on this compound are not widely documented, computational methods applied to the broader class of morpholine derivatives have provided valuable insights. researchgate.netnih.gove3s-conferences.orgsci-hub.se The morpholine scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable properties. researchgate.netsci-hub.se
Computational SAR studies often involve molecular docking and quantitative structure-activity relationship (QSAR) modeling. mdpi.com These studies have shown that substitutions on the morpholine ring can significantly impact biological activity. For example, the incorporation of morpholine moieties has been shown to enhance the potency and selectivity of compounds targeting various biological targets. mdpi.com
In many cases, the morpholine ring itself is not directly involved in binding to a receptor but serves to improve the pharmacokinetic properties of the molecule, such as solubility and metabolic stability. nih.gov Computational studies on various morpholine derivatives have highlighted how different substitution patterns can influence these properties, guiding the design of new therapeutic agents. e3s-conferences.orgmdpi.com The presence of methyl groups, as in 3,3,5-trimethylmorpholine, would be expected to increase lipophilicity, which could, in turn, affect its absorption and distribution.
Applications and Future Directions in Advanced Chemical Research
Development as a Precursor in Novel Chemical Entities
3,3,5-Trimethylmorpholine (B3186052) hydrochloride serves as a crucial starting material and intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its defined stereochemistry and reactive sites make it an ideal building block for creating novel chemical entities with specific biological activities.
A prominent application is in the synthesis of the fungicide fenpropimorph . wikipedia.org This agricultural chemical is synthesized using a trimethylmorpholine derivative as a key structural component. The synthesis typically involves the reaction of a substituted propyl alcohol with a trimethylmorpholine, such as 2,6-dimethylmorpholine, although variations utilizing a 3,3,5-trimethylmorpholine scaffold follow similar synthetic logic. google.comgoogle.com The process involves converting the alcohol to a better leaving group, often through esterification with methanesulfonyl chloride or chlorination with sulfuryl chloride, followed by nucleophilic substitution with the morpholine (B109124) nitrogen to form the final product. google.comgoogle.com
The reaction sequence highlights the role of the morpholine as a nucleophile that introduces a specific, sterically defined heterocyclic moiety into the final structure.
Table 1: Example Synthesis Pathway for Fenpropimorph
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |
|---|---|---|---|---|
| 1 | p-tert-Butyl-β-methyl phenylpropyl alcohol | Methanesulfonyl chloride / Triethylamine | Esterification (activation of alcohol) | Intermediate sulfonate ester |
Beyond established applications, the substituted morpholine framework is being explored for the creation of diverse molecular architectures. Its structural rigidity and potential for introducing multiple stereocenters make it a valuable precursor for libraries of compounds in drug discovery and materials science. ru.nlnih.gov
Design of New Catalytic Systems Utilizing Morpholine Scaffolds
The morpholine scaffold is increasingly being incorporated into the design of novel catalysts, particularly in the field of asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. acs.orgnih.gov The inherent structural features of substituted morpholines, including their conformational rigidity and the electronic influence of the ring oxygen, can be harnessed to create highly effective and selective catalytic environments.
Researchers have developed morpholine-based organocatalysts for various chemical transformations. nih.gov For instance, chiral β-morpholine amino acids have been synthesized and tested as catalysts in 1,4-addition reactions between aldehydes and nitroolefins. nih.gov While the morpholine ring can sometimes lead to lower reactivity compared to pyrrolidine-based catalysts due to the electronic effect of the oxygen atom, strategic substitution on the morpholine ring can overcome these limitations, leading to catalysts that afford products with excellent yields and high stereoselectivity. nih.gov
Furthermore, the morpholine motif is integral to metal-based catalytic systems. Chiral morpholines can act as ligands that coordinate to a metal center (e.g., rhodium, iridium, palladium), creating a chiral environment that directs the stereochemical outcome of a reaction. rsc.orgrsc.orgresearchgate.net These systems have been successfully applied in reactions like asymmetric hydrogenation and transfer hydrogenation, producing chiral molecules with high enantiomeric excess. acs.orgrsc.org The precise geometry of the substituted morpholine ligand is critical for achieving high levels of stereocontrol. acs.org
Table 2: Examples of Morpholine-Based Catalytic Systems
| Catalyst Type | Metal/Core Structure | Reaction Type | Key Feature |
|---|---|---|---|
| Organocatalyst | β-Morpholine amino acid | Michael Addition | Controls diastereo- and enantioselectivity via enamine catalysis. nih.gov |
| Metal Complex | Rhodium-bisphosphine | Asymmetric Hydrogenation | Achieves high enantioselectivity (up to 99% ee) for unsaturated morpholines. rsc.org |
| Metal Complex | Titanium/Ruthenium | Asymmetric Transfer Hydrogenation | Tandem reaction for synthesizing chiral 3-substituted morpholines. acs.org |
Advancements in Analytical Methodologies for Complex Matrices
The analysis of 3,3,5-trimethylmorpholine and its derivatives, especially within complex mixtures such as biological fluids or environmental samples, presents significant analytical challenges. A key challenge is the separation and quantification of its different stereoisomers, as they may exhibit different biological activities or metabolic fates. youtube.com
High-Performance Liquid Chromatography (HPLC) is the predominant technique for chiral separations. csfarmacie.czresearchgate.netsigmaaldrich.com The development of advanced Chiral Stationary Phases (CSPs) has been crucial for the successful resolution of enantiomers and diastereomers of morpholine-containing compounds. csfarmacie.czyoutube.com These CSPs create a chiral environment within the chromatography column, leading to differential interactions with the stereoisomers of the analyte. youtube.com
Common types of CSPs applicable to such separations include:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used due to their broad applicability and excellent chiral recognition capabilities. youtube.com
Cyclodextrin-based CSPs: These create inclusion complexes with the analyte, and separation is based on the fit and interaction within the chiral cavity of the cyclodextrin. csfarmacie.cz
Method development involves optimizing the mobile phase composition (the solvent flowing through the column) to achieve the best separation (resolution) between the stereoisomeric peaks. youtube.com Detection is typically performed using a Diode Array Detector (DAD) or Mass Spectrometry (MS), which provides sensitivity and structural information. mdpi.com The validation of these analytical methods ensures they are accurate, precise, and robust for their intended purpose, such as quality control or metabolic studies. mdpi.comnih.gov
Table 3: Overview of Analytical Techniques for Chiral Morpholine Derivatives
| Technique | Stationary Phase Type | Principle of Separation | Common Applications |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., cellulose) | Differential interactions (hydrogen bonding, π-π stacking) with the chiral polymer. youtube.com | Enantiomeric purity determination, quality control. researchgate.net |
| Chiral HPLC | Cyclodextrin-based | Formation of temporary diastereomeric inclusion complexes. csfarmacie.cz | Separation of a wide range of chiral molecules. |
Exploration of Stereoisomeric Effects in Chemical Transformations
The specific three-dimensional structure of 3,3,5-trimethylmorpholine is central to its chemical behavior. The molecule contains multiple stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The spatial orientation of the three methyl groups significantly influences how the molecule interacts with other reagents and catalysts, a phenomenon known as a stereoisomeric effect.
In the field of stereoselective synthesis, the goal is to control chemical reactions to produce a single, desired stereoisomer. nih.gov The stereochemistry of a precursor like 3,3,5-trimethylmorpholine can direct the formation of new stereocenters in a product. For example, in a cyclization reaction to form a substituted morpholine, the existing stereocenters on the starting material will favor the formation of a product with a specific relative stereochemistry (diastereoselectivity). nih.govrsc.org
Numerous synthetic strategies have been developed to achieve high levels of stereocontrol in the synthesis of substituted morpholines. nih.govacs.orgbanglajol.info These methods often employ:
Chiral Auxiliaries: A chiral group temporarily attached to the starting material to direct the stereochemical course of a reaction.
Substrate Control: Utilizing the inherent chirality of the starting material, such as an enantiomerically pure amino alcohol, to guide the stereochemical outcome. nih.gov
Catalyst Control: Using a chiral catalyst to create an asymmetric environment that favors the formation of one enantiomer over the other (enantioselectivity). acs.orgrsc.org
Research has shown that even subtle changes in the substitution pattern or the catalyst used can dramatically alter the diastereomeric or enantiomeric ratio of the products. nih.govbanglajol.info Understanding these stereoisomeric effects is crucial for the efficient and predictable synthesis of complex chiral molecules derived from trimethylmorpholine scaffolds. acs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| 3,3,5-Trimethylmorpholine hydrochloride |
| 2,6-Dimethylmorpholine |
| Fenpropimorph |
| Methanesulfonyl chloride |
| p-tert-Butyl-β-methyl phenylpropyl alcohol |
| Sulfuryl chloride |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,3,5-trimethylmorpholine hydrochloride with high purity?
- Methodology : The synthesis typically involves reacting 3,3,5-trimethylmorpholine with hydrochloric acid under controlled conditions (e.g., inert atmosphere, low temperature) to ensure high yield and purity. Post-synthesis purification steps, such as recrystallization from ethanol or methanol, are critical. Column chromatography (e.g., silica gel with chloroform/methanol gradients) may also be employed to isolate the hydrochloride salt .
- Key Parameters : Monitor pH during acid addition to avoid over-protonation. Use anhydrous solvents to prevent hydrolysis of the morpholine ring.
Q. How can researchers characterize the structural purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and absence of impurities.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
- X-ray Crystallography : For definitive confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .
- Purity Assessment : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities (<1% threshold) .
Q. What are the solubility properties of this compound in common solvents?
- Polar Solvents : Highly soluble in water, methanol, and ethanol due to ionic interactions.
- Non-Polar Solvents : Poor solubility in hexane or diethyl ether.
- Stability Note : Aqueous solutions should be stored at 4°C to prevent degradation. Solubility data can be experimentally validated via gravimetric analysis or UV-Vis spectroscopy .
Advanced Research Questions
Q. What analytical techniques are critical for resolving contradictions in reported reaction pathways involving this compound?
- Contradiction Resolution :
- Kinetic Studies : Use F NMR (if fluorinated analogs are involved) or stopped-flow spectroscopy to monitor reaction intermediates.
- Isotopic Labeling : N or C labeling to track morpholine ring transformations.
- Advanced Chromatography : UPLC-MS/MS for identifying low-abundance byproducts .
- Case Study : Conflicting oxidation pathways (e.g., N-oxide vs. ring-opening products) can be resolved by comparing reaction conditions (e.g., oxidizing agents, temperature) .
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
- Methods :
- Density Functional Theory (DFT) : Calculate activation energies for proposed reaction mechanisms (e.g., nucleophilic substitution at the morpholine nitrogen).
- Molecular Docking : Predict binding affinities for biological targets (e.g., enzymes or receptors) using software like AutoDock Vina.
Q. What methodologies are effective in studying the compound’s stability under varying pH and temperature?
- Experimental Design :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at elevated temperatures (40–80°C).
- Analytical Tools : Use LC-MS to identify degradation products (e.g., ring-opened amines or demethylated derivatives).
Q. How to design experiments to explore the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data for this compound?
- Root Causes : Variability in assay conditions (e.g., cell line differences, solvent used for stock solutions).
- Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
